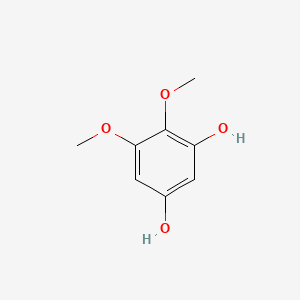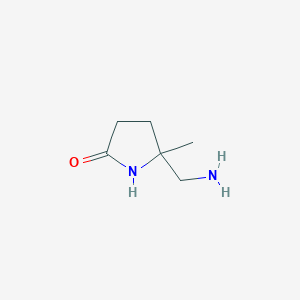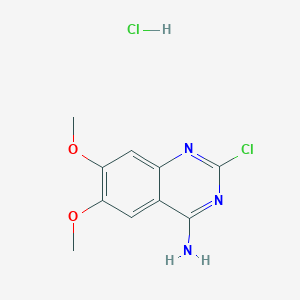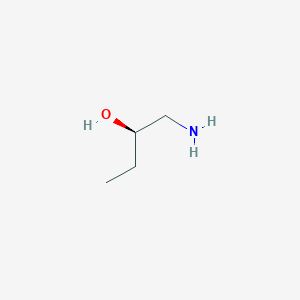![molecular formula C11H7BrN2O B3180192 6-Bromo-[2,3'-bipyridine]-5'-carbaldehyde CAS No. 1346687-08-8](/img/structure/B3180192.png)
6-Bromo-[2,3'-bipyridine]-5'-carbaldehyde
Overview
Description
6-Bromo-[2,3’-bipyridine]-5’-carbaldehyde is a bipyridine derivative, which is a class of compounds extensively used in various scientific fields. Bipyridine compounds are known for their ability to coordinate with metal centers, making them valuable in catalysis, materials science, and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-[2,3’-bipyridine]-5’-carbaldehyde typically involves the bromination of bipyridine derivatives followed by formylation. One common method includes the use of bromine and a suitable catalyst to introduce the bromine atom at the desired position on the bipyridine ring . The formylation step can be achieved using reagents such as Vilsmeier-Haack reagent, which introduces the aldehyde group under controlled conditions .
Industrial Production Methods: Industrial production of 6-Bromo-[2,3’-bipyridine]-5’-carbaldehyde may involve large-scale bromination and formylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-[2,3’-bipyridine]-5’-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Organolithium reagents, Grignard reagents, and palladium-catalyzed cross-coupling reactions.
Major Products:
Oxidation: 6-Bromo-[2,3’-bipyridine]-5’-carboxylic acid.
Reduction: 6-Bromo-[2,3’-bipyridine]-5’-methanol.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-[2,3’-bipyridine]-5’-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-[2,3’-bipyridine]-5’-carbaldehyde is largely dependent on its ability to coordinate with metal centers. This coordination can influence various molecular targets and pathways, including:
Comparison with Similar Compounds
6-Bromo-2,2’-bipyridine: Similar structure but lacks the aldehyde group, making it less reactive in certain chemical reactions.
2,2’-Bipyridine-5-carbaldehyde: Similar structure but lacks the bromine atom, affecting its coordination properties and reactivity.
Uniqueness: 6-Bromo-[2,3’-bipyridine]-5’-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which enhances its reactivity and versatility in various applications. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to its similar counterparts .
Properties
IUPAC Name |
5-(6-bromopyridin-2-yl)pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O/c12-11-3-1-2-10(14-11)9-4-8(7-15)5-13-6-9/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZGGKFOMLROIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CN=CC(=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745015 | |
| Record name | 6-Bromo[2,3'-bipyridine]-5'-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346687-08-8 | |
| Record name | [2,3′-Bipyridine]-5′-carboxaldehyde, 6-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346687-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo[2,3'-bipyridine]-5'-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol hydrochloride](/img/structure/B3180113.png)




![Ethyl 2-methyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate](/img/structure/B3180149.png)



![(3'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B3180204.png)




